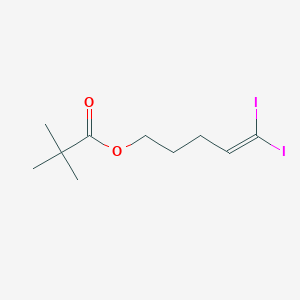
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester derived from propanoic acid and features two iodine atoms attached to a pentenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate typically involves the esterification of 5,5-diiodopent-4-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Applications De Recherche Scientifique
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atoms and ester functional group. The compound can participate in various chemical reactions, leading to the formation of different products that can exert biological or chemical effects. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Diiodopentyl 2,2-dimethylpropanoate
- Iodomethyl 2,2-dimethylpropanoate
Uniqueness
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is unique due to the presence of the pentenyl group with two iodine atoms, which imparts distinct reactivity and properties compared to similar compounds. This structural feature makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
823180-10-5 |
|---|---|
Formule moléculaire |
C10H16I2O2 |
Poids moléculaire |
422.04 g/mol |
Nom IUPAC |
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h6H,4-5,7H2,1-3H3 |
Clé InChI |
RRGJFVOZXXNSSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCC=C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


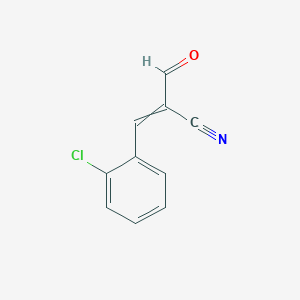
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
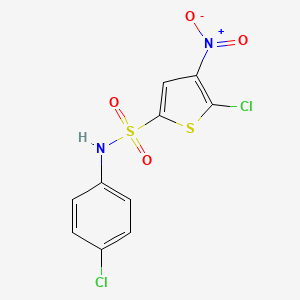
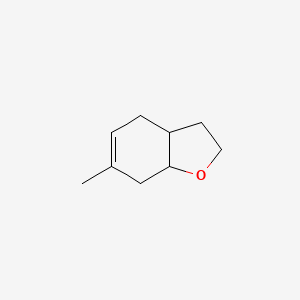
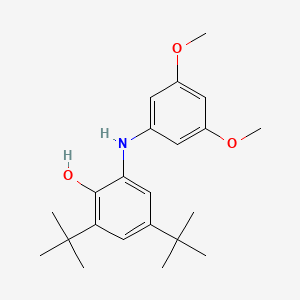
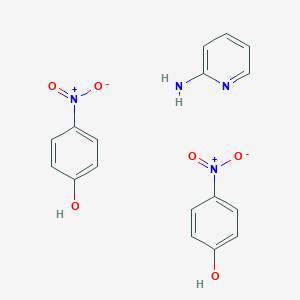
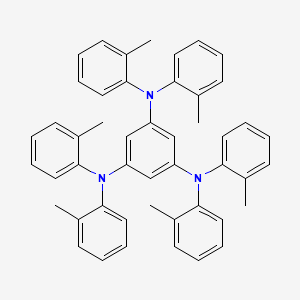
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
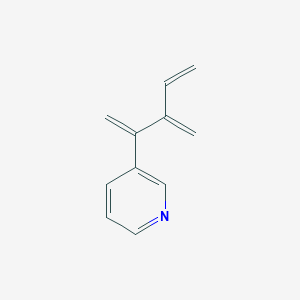
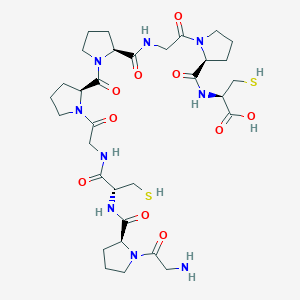
amino}phenol](/img/structure/B14216717.png)
